8-Methoxy-2-oxadispiro[2.0.34.23]nonane
Beschreibung
8-Methoxy-2-oxadispiro[2.0.34.23]nonane is a spirocyclic compound characterized by a unique bicyclic framework with a methoxy substituent at the 8-position and an oxygen atom in the 2-oxa position. Its spiro architecture, combining two fused rings (one oxetane and one nonane-derived ring), confers structural rigidity and distinct electronic properties.
Eigenschaften
IUPAC Name |
8-methoxy-2-oxadispiro[2.0.34.23]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-10-7-5-9(6-11-9)8(7)3-2-4-8/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSXXJCSUSOBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(C13CCC3)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 8-Methoxy-2-oxadispiro[2.0.34.23]nonane typically involves the use of commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spirocyclic structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
8-Methoxy-2-oxadispiro[2.0.34.23]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2-oxadispiro[2.0.34.23]nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Methoxy-2-oxadispiro[2.0.34.23]nonane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2,8-Dioxabicyclo[3.3.1]nonane Derivatives
Compounds such as 62a (a 2,8-dioxabicyclo[3.3.1]nonane derivative with a 4-hydroxy-6-phenyl-5,6-dihydro-2H-pyran-2-one moiety) exhibit potent hLDHA inhibitory activity (IC₅₀ = 3.6 µM) . The methoxy groups in these derivatives enhance solubility and binding affinity to enzymatic targets. Comparatively, the methoxy group in 8-Methoxy-2-oxadispiro[2.0.34.23]nonane may similarly influence pharmacokinetics, though its exact role in enzyme inhibition remains unstudied.
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Derivatives
These compounds (e.g., 3-benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane) demonstrate broad-spectrum antimicrobial activity against Gram-negative (Aeromonas hydrophila, Vibrio ordalii) and Gram-positive (S. aureus) bacteria . The diaza and dioxo groups contribute to hydrogen-bonding interactions with microbial targets. In contrast, 8-Methoxy-2-oxadispiro[2.0.34.23]nonane lacks nitrogen atoms, suggesting divergent biological targets.
2-Oxa-7-azaspiro[3.5]nonane Derivatives
Substituted spirocycles like 2-oxa-7-azaspiro[3.5]nonane derivatives (e.g., in 4-anilinoquinazoline) show EGFR inhibitory activity against lung cancer cell lines (HCC827 and A549) .
Physicochemical and Functional Group Comparisons
Key Observations:
- Oxygen vs. Nitrogen Heteroatoms : Oxygen-rich spirocycles (e.g., 2,8-dioxabicyclo derivatives) favor enzyme inhibition (e.g., hLDHA), while nitrogen-containing analogs (e.g., diazabicyclo compounds) target microbial or receptor-based pathways .
- Methoxy Substituents: Methoxy groups in bicyclic systems enhance solubility and modulate electronic effects, as seen in compound 62a . This suggests 8-Methoxy-2-oxadispiro[2.0.34.23]nonane may exhibit improved bioavailability compared to non-methoxy analogs.
- Conformational Rigidity: Spirocyclic frameworks (e.g., bicyclo[3.3.1]nonane in compound 62a) adopt twin-chair conformations, optimizing binding to enzymatic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
